(R)-nitro-Blebbistatin
Overview
Description
®-nitro-Blebbistatin is a more stable derivative of blebbistatin, a well-known myosin II inhibitor. This compound is particularly notable for its enhanced stability under blue light exposure, which makes it more suitable for applications in fluorescent live cell imaging. The addition of a nitro group to the blebbistatin structure helps to prevent its degradation, thereby extending its usability in various scientific research contexts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-nitro-Blebbistatin typically involves the nitration of blebbistatin. The process begins with the preparation of blebbistatin, which is then subjected to nitration using a mixture of nitric acid and sulfuric acid under controlled conditions. The reaction is carefully monitored to ensure the selective nitration of the desired position on the blebbistatin molecule.
Industrial Production Methods
Industrial production of ®-nitro-Blebbistatin follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required standards for research applications.
Chemical Reactions Analysis
Types of Reactions
®-nitro-Blebbistatin undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino-Blebbistatin.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-nitro-Blebbistatin has a wide range of applications in scientific research:
Chemistry: Used as a stable myosin II inhibitor in various biochemical assays.
Biology: Employed in live cell imaging studies due to its stability under blue light.
Medicine: Investigated for its potential therapeutic applications in diseases involving myosin II.
Industry: Utilized in the development of new materials and compounds that require stable myosin II inhibition.
Mechanism of Action
®-nitro-Blebbistatin exerts its effects by inhibiting myosin II, a motor protein involved in various cellular processes such as cytokinesis, cell motility, and muscle contraction. The compound binds to the myosin II ATPase site, preventing ATP hydrolysis and thus inhibiting the motor activity of myosin II. This inhibition disrupts the normal function of myosin II, leading to various cellular effects depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
Blebbistatin: The parent compound, less stable under blue light.
(S)-nitro-Blebbistatin: The enantiomer of ®-nitro-Blebbistatin, with similar stability properties.
®-Blebbistatin: The non-nitrated form, less stable under blue light.
Uniqueness
®-nitro-Blebbistatin is unique due to its enhanced stability under blue light, making it particularly useful for applications that require prolonged exposure to light, such as live cell imaging. This stability is achieved through the addition of a nitro group, which prevents the degradation that typically occurs with blebbistatin under these conditions .
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Properties
IUPAC Name |
(3aR)-3a-hydroxy-7-nitro-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4/c21-15-13-7-6-12(20(23)24)10-14(13)18-16-17(15,22)8-9-19(16)11-4-2-1-3-5-11/h1-7,10,22H,8-9H2/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMYHNYWFMRDKQ-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=NC3=C(C=CC(=C3)[N+](=O)[O-])C(=O)C21O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C2=NC3=C(C=CC(=C3)[N+](=O)[O-])C(=O)[C@]21O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.